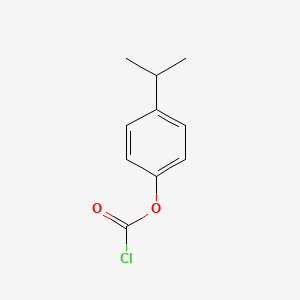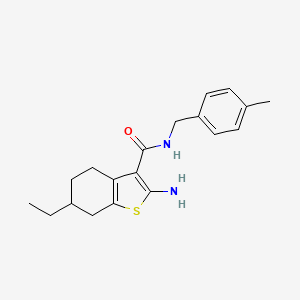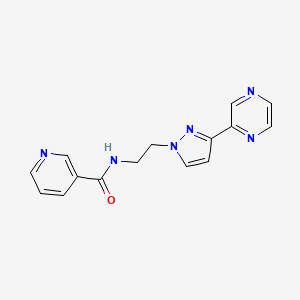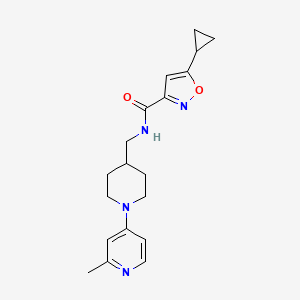![molecular formula C17H20N4O3S B2525155 N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)-3-methylbenzenesulfonamide CAS No. 1797183-79-9](/img/structure/B2525155.png)
N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-HIV Activity
Compounds structurally related to N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)-3-methylbenzenesulfonamide have been investigated for their potential anti-HIV activity. For example, a series of similar derivatives were synthesized and tested for their in vitro anti-HIV-1 activity. One such compound demonstrated good anti-HIV-1 activity with a notable effective concentration and weak cytotoxic effects (Brzozowski & Sa̧czewski, 2007).
Development of CCR5 Antagonists
Research into methylbenzenesulfonamide derivatives, closely related to the compound , has been conducted due to their potential as CCR5 antagonists. These antagonists could be used in targeting preparations for the prevention of HIV-1 infection (Cheng De-ju, 2015).
Antimycobacterial Activity
Studies have also been done on derivatives with a benzenesulfonamide moiety for their antimycobacterial properties. Compounds in this category have been screened for activity against Mycobacterium tuberculosis, with some showing significant activity (Ghorab et al., 2017).
Antibacterial Activity
Similar compounds have been synthesized and evaluated for their antibacterial activity. The research indicates variations in antibacterial efficacy based on the structure of the compounds, demonstrating the importance of structural variations in medicinal chemistry (Narayana, Rao & Rao, 2009).
Antitumor Applications
Some derivatives of benzenesulfonamide have been designed and synthesized as potential antitumor agents. These compounds are investigated for their ability to induce apoptosis and autophagy pathways in cancer cells, as well as for their carbonic anhydrase inhibitory effects (Gul et al., 2018).
Wirkmechanismus
The mechanism of action of “N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)-3-methylbenzenesulfonamide” would depend on its specific structure and the biological target it interacts with. Some pyrido[4,3-d]pyrimidines have been found to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), and some kinases .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)-3-methylbenzenesulfonamide” could include further studies on its synthesis, properties, and potential applications. Given the biological activity of some pyrido[4,3-d]pyrimidines, it could be of interest in the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
N-[3-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-oxopropyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-13-3-2-4-15(9-13)25(23,24)20-7-5-17(22)21-8-6-16-14(11-21)10-18-12-19-16/h2-4,9-10,12,20H,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIWKAQMBGPLFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2525073.png)

![6-Amino-7-(benzenesulfonyl)-5-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2525076.png)



![7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525084.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2525085.png)

![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2525090.png)

![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2525092.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2525093.png)

